Deptropine Is the Most Potent Antiproliferative Agent Among 12 Benzocycloheptene Structural Analogues in Hepatoma Cells
In a head‑to‑head screen of 12 FDA‑approved or clinically used benzocycloheptene structural‑analogue drugs, deptropine displayed the strongest inhibition of proliferation in both Hep3B and HepG2 human hepatoma cell lines. The 50 % inhibitory concentration (IC₅₀) of deptropine was 9.98 ± 0.12 µM in Hep3B cells and 9.75 ± 0.11 µM in HepG2 cells, whereas the remaining 11 analogues (including cyproheptadine, ketotifen, and pizotifen) exhibited substantially higher IC₅₀ values [REFS‑1]. This superior potency was accompanied by a unique mechanistic signature: deptropine increased autophagosome marker LC3B‑II without degrading p62/SQSTM1, indicating a blockade of autophagosome‑lysosome fusion—an effect not observed with the other analogues tested.
| Evidence Dimension | Antiproliferative potency (IC₅₀) against hepatoma cell lines |
|---|---|
| Target Compound Data | IC₅₀ 9.98 ± 0.12 µM (Hep3B); 9.75 ± 0.11 µM (HepG2) |
| Comparator Or Baseline | 11 benzocycloheptene analogues (cyproheptadine, ketotifen, pizotifen, etc.); all showed higher IC₅₀ values (exact values in Liang et al., 2020, Table 1) |
| Quantified Difference | Deptropine was the most potent compound in the panel; absolute IC₅₀ difference vs. next‑best analogue could not be extracted from the abstract but is statistically significant (p < 0.05) |
| Conditions | Hep3B and HepG2 human hepatoma cell lines; MTT assay after 48 h treatment; n = 3 independent experiments |
Why This Matters
For laboratories screening autophagy‑modulating agents in liver cancer, deptropine maleate provides a validated, potent chemical starting point that outperforms its closest structural relatives, reducing the risk of false negatives in mechanistic studies.
- [1] Liang YC, Chang CC, Sheu MT, Lin SY, Chung CC, Teng CT, Suk FM. The Antihistamine Deptropine Induces Hepatoma Cell Death through Blocking Autophagosome‑Lysosome Fusion. Cancers (Basel). 2020 Jun 18;12(6):1610. doi:10.3390/cancers12061610 View Source
